molecular formula C19H21ClN2O4 B215457 N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide

Cat. No. B215457
M. Wt: 376.8 g/mol
InChI Key: DYTCFPIZWFQLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide, also known as CDB-2914, is a synthetic compound that has been widely studied for its potential use as a contraceptive and as a treatment for various conditions, including endometriosis and uterine fibroids.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been studied extensively for its potential use as a contraceptive and as a treatment for endometriosis and uterine fibroids. In preclinical studies, N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to inhibit ovulation and disrupt implantation, making it a promising candidate for use as a non-hormonal contraceptive. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to reduce the size and symptoms of uterine fibroids and endometriotic lesions in animal models, indicating its potential as a therapeutic agent for these conditions.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide works by binding to and blocking the activity of the progesterone receptor, which is essential for the maintenance of pregnancy and the growth of uterine fibroids. By inhibiting the progesterone receptor, N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide prevents the implantation of fertilized eggs and reduces the growth of uterine fibroids and endometriotic lesions.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of ovulation, disruption of implantation, and reduction in the size and symptoms of uterine fibroids and endometriotic lesions. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to have minimal effects on the menstrual cycle and no significant impact on bone density, making it a potentially safer alternative to hormonal contraceptives and other treatments for uterine fibroids and endometriosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments is its specificity for the progesterone receptor, which allows for more precise targeting of this pathway. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to have minimal off-target effects, reducing the risk of unwanted side effects. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments is its relatively low potency compared to other progesterone receptor antagonists, which may require higher doses or longer treatment periods to achieve the desired effects.

Future Directions

There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide, including:
- Further preclinical studies to determine the safety and efficacy of N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide as a contraceptive and as a treatment for endometriosis and uterine fibroids
- Clinical trials to evaluate the effectiveness of N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide in humans
- Development of more potent analogs of N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide with improved efficacy and safety profiles
- Investigation of the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide in other conditions, such as breast cancer and prostate cancer, where the progesterone receptor plays a role in tumor growth.
Conclusion
N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide is a synthetic compound that has shown promise as a non-hormonal contraceptive and as a treatment for endometriosis and uterine fibroids. Its specificity for the progesterone receptor and minimal off-target effects make it a potentially safer alternative to hormonal contraceptives and other treatments. Further research is needed to determine its safety and efficacy in humans and to explore its potential use in other conditions.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-aminobenzoic acid, followed by the addition of isobutyryl chloride and ammonia. The resulting product is then purified through recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide in its final form.

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H21ClN2O4/c1-11(2)18(23)21-13-7-5-12(6-8-13)19(24)22-15-10-16(25-3)14(20)9-17(15)26-4/h5-11H,1-4H3,(H,21,23)(H,22,24)

InChI Key

DYTCFPIZWFQLIS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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